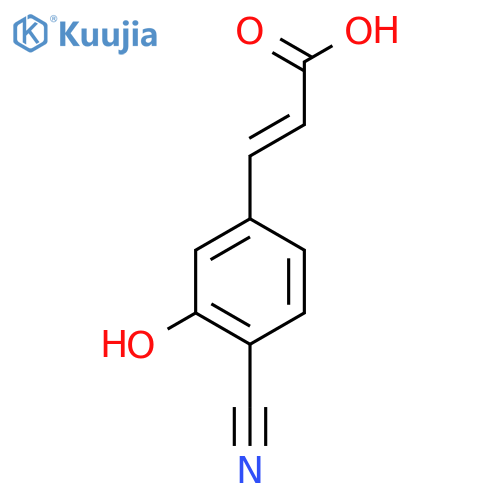Cas no 1262018-87-0 (4-Cyano-3-hydroxycinnamic acid)
4-シアノ-3-ヒドロキシケイ皮酸(4-Cyano-3-hydroxycinnamic acid)は、マトリックス支援レーザー脱離イオン化(MALDI)質量分析において広く用いられる有機化合物です。特にペプチドやタンパク質の分析に適しており、高い感度と優れたイオン化効率を特徴とします。紫外線吸収特性に優れ、レーザーエネルギーを効率的に吸収することで試料の脱離・イオン化を促進します。また、結晶性が良好で均一なマトリックス形成が可能なため、再現性の高い分析結果が得られます。低分子量化合物の分析にも適用可能な汎用性の高さも利点です。

1262018-87-0 structure
商品名:4-Cyano-3-hydroxycinnamic acid
4-Cyano-3-hydroxycinnamic acid 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-3-hydroxycinnamic acid
- SCHEMBL6010547
- 3-(4-CYANO-3-HYDROXYPHENYL)ACRYLIC ACID
- 1262018-87-0
- 3-(4-Cyano-3-hydroxyphenyl)acrylicacid
- G73294
-
- インチ: 1S/C10H7NO3/c11-6-8-3-1-7(5-9(8)12)2-4-10(13)14/h1-5,12H,(H,13,14)/b4-2+
- InChIKey: QCVCPKCNFPZQMT-DUXPYHPUSA-N
- ほほえんだ: OC1=C(C#N)C=CC(/C=C/C(=O)O)=C1
計算された属性
- せいみつぶんしりょう: 189.042593085g/mol
- どういたいしつりょう: 189.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.3
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Cyano-3-hydroxycinnamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016191-500mg |
4-Cyano-3-hydroxycinnamic acid |
1262018-87-0 | 97% | 500mg |
847.60 USD | 2021-06-18 | |
| Alichem | A015016191-1g |
4-Cyano-3-hydroxycinnamic acid |
1262018-87-0 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
| 1PlusChem | 1P024VP5-250mg |
3-(4-Cyano-3-hydroxyphenyl)acrylic acid |
1262018-87-0 | ≥97.0% | 250mg |
$321.00 | 2023-12-25 | |
| Aaron | AR024VXH-1g |
3-(4-Cyano-3-hydroxyphenyl)acrylic acid |
1262018-87-0 | 97% | 1g |
$350.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682800-100mg |
3-(4-Cyano-3-hydroxyphenyl)acrylic acid |
1262018-87-0 | 97% | 100mg |
¥1012.00 | 2024-08-09 | |
| Alichem | A015016191-250mg |
4-Cyano-3-hydroxycinnamic acid |
1262018-87-0 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| 1PlusChem | 1P024VP5-100mg |
3-(4-Cyano-3-hydroxyphenyl)acrylic acid |
1262018-87-0 | ≥97.0% | 100mg |
$207.00 | 2023-12-25 | |
| Aaron | AR024VXH-100mg |
3-(4-Cyano-3-hydroxyphenyl)acrylic acid |
1262018-87-0 | 97% | 100mg |
$105.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682800-5g |
3-(4-Cyano-3-hydroxyphenyl)acrylic acid |
1262018-87-0 | 97% | 5g |
¥14534.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682800-1g |
3-(4-Cyano-3-hydroxyphenyl)acrylic acid |
1262018-87-0 | 97% | 1g |
¥3115.00 | 2024-08-09 |
4-Cyano-3-hydroxycinnamic acid 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
1262018-87-0 (4-Cyano-3-hydroxycinnamic acid) 関連製品
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
